molecular formula C11H20N4O2 B1423329 1-{[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine CAS No. 1354963-12-4

1-{[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine

Cat. No.: B1423329
CAS No.: 1354963-12-4
M. Wt: 240.3 g/mol
InChI Key: XCXWZWMWUWEAAG-UHFFFAOYSA-N
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Description

1-{[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine (CAS 1354963-12-4) is a high-purity organic compound supplied for life science and chemical research. This molecule features a 1,2,4-oxadiazole heterocycle, a privileged structure in medicinal chemistry known for its role as a bioisostere for carboxylic acids, esters, and carboxamides . The integration of a piperazine ring, a highly significant scaffold in drug discovery, further enhances its potential for generating diverse pharmacological agents . This specific molecular architecture makes it a valuable intermediate for researchers developing novel compounds in areas such as drug discovery and materials science. The compound has a molecular formula of C 11 H 20 N 4 O 2 and a molecular weight of 240.30 g/mol . It is typically supplied as a liquid and should be stored at room temperature . As a building block, it can be utilized in various synthetic pathways, including further functionalization of the piperazine ring or exploration of the 1,2,4-oxadiazole's properties . Please Note: This product is intended for research purposes and laboratory use only. It is not intended for human or veterinary diagnostic or therapeutic uses. Ensure you review the Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

3-(1-ethoxyethyl)-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O2/c1-3-16-9(2)11-13-10(17-14-11)8-15-6-4-12-5-7-15/h9,12H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCXWZWMWUWEAAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)C1=NOC(=N1)CN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001173838
Record name Piperazine, 1-[[3-(1-ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001173838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354963-12-4
Record name Piperazine, 1-[[3-(1-ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354963-12-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperazine, 1-[[3-(1-ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001173838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Synthesis of the 1,2,4-Oxadiazole Intermediate

Reaction:

  • A hydrazide derivative (e.g., acyl hydrazide) reacts with a suitable carboxylic acid derivative or dehydrating reagent to form the oxadiazole ring.

Conditions:

  • Reflux in an inert solvent such as acetic acid or phosphorus oxychloride (though the latter is avoided in greener protocols).
  • Use of dehydrating agents like phosphoryl chloride or phosphorus pentoxide to facilitate cyclization.

Notes:

  • The choice of reagents is critical; phosphorus oxychloride is toxic, so alternatives like Lawesson reagent or dehydrating agents under milder conditions are preferred.

Step 2: Introduction of the Ethoxyethyl Group

Reaction:

  • Alkylation of the oxadiazole core with ethoxyethyl halides (e.g., ethoxyethyl bromide or chloride) in the presence of a base such as pyridine or triethylamine.

Conditions:

  • Conducted at 40–60°C to promote nucleophilic substitution.
  • Use of anhydrous solvents like tetrahydrofuran (THF) to prevent hydrolysis.

Notes:

  • The ethoxyethyl group can be introduced selectively at the 3-position of the oxadiazole ring via nucleophilic attack.

Step 3: Attachment of the Piperazine Moiety

Reaction:

  • Nucleophilic substitution of the methyl group on the oxadiazole with piperazine derivatives.
  • Alternatively, the piperazine can be linked through a Mannich-type reaction or via a suitable linker.

Conditions:

  • The reaction is typically performed in polar aprotic solvents like THF or acetonitrile.
  • Mild heating (around 50°C) facilitates the substitution.

Notes:

  • Protecting groups on piperazine (if used) are removed after the coupling step to yield the final compound.

Data Table Summarizing Preparation Methods

Step Reagents Solvents Conditions Key Features References
1. Cyclization Hydrazide + dehydrating agent Acetic acid, PCl₅ Reflux, inert atmosphere Ring formation, avoids toxic reagents ,
2. Ethoxyethyl Introduction Ethoxyethyl halide + base THF 40–60°C, inert atmosphere Selective alkylation ,
3. Piperazine Coupling Piperazine derivative THF or acetonitrile 50°C, mild stirring Nucleophilic substitution ,

Research Findings and Optimization Strategies

Recent studies emphasize the importance of:

  • Using milder dehydrating agents like Lawesson reagent over phosphorus oxychloride to reduce toxicity.
  • Conducting reactions under inert atmospheres to prevent side reactions.
  • Employing recyclable solvents and drying agents to minimize environmental impact.
  • Optimizing temperature and reaction time to maximize yield and purity.

The synthesis described is adaptable for scale-up, with process parameters fine-tuned based on batch size and desired purity.

Chemical Reactions Analysis

1-{[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing functional groups. Common reagents include alkyl halides and nucleophiles like amines or thiols.

Major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various substituted derivatives of the original compound.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development, particularly as a scaffold for designing new pharmaceuticals.

    Medicine: Research has indicated potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: The compound is used in the development of specialty chemicals and advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-{[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The piperazine moiety can enhance the compound’s binding affinity and selectivity towards these targets. Detailed studies on the molecular interactions and pathways involved are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogs and their distinguishing features:

Compound Name Core Structure Substituents Key Properties/Activities References
1-{[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine Piperazine + 1,2,4-oxadiazole 3-(1-Ethoxyethyl) Liquid state; no reported bioactivity
BAY 87-2243 Piperazine + 1,2,4-oxadiazole + pyrazole 3-(4-Trifluoromethoxyphenyl), 5-methylpyrazole HIF1α inhibitor (IC₅₀ = 0.7 nM); reduces CA-9 protein levels (IC₅₀ = 2.0 nM)
(4-{[1-({3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine) Morpholine + piperidine + 1,2,4-oxadiazole 3-(4-Trifluoromethylphenyl) GLP-1R PAM; antidiabetic activity in vivo
1-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride Piperazine + 1,2,4-oxadiazole 3-(Thiophen-3-yl) Discontinued; hydrochloride salt suggests improved solubility
1-[3-(3-Methoxy-benzyl)-1,2,4-thiadiazol-5-yl]-piperazine Piperazine + 1,2,4-thiadiazole 3-(3-Methoxybenzyl) Sulfur-containing analog; potential antimicrobial activity

Key Comparative Insights

Substituent Effects on Bioactivity
  • Electron-Withdrawing Groups (EWGs): Compounds like BAY 87-2243 (trifluoromethoxy) and the GLP-1R modulator (trifluoromethylphenyl) exhibit potent bioactivity, likely due to enhanced binding via π-π interactions or metabolic stability .
  • Heterocyclic Diversity: Replacing oxadiazole with thiadiazole (e.g., ) introduces sulfur, altering electronic properties and possibly bioavailability .
Physicochemical Properties
  • Physical State: The target compound is a liquid, whereas analogs like BAY 87-2243 are solids, suggesting differences in melting points and formulation challenges .
  • Solubility: Hydrochloride salts (e.g., ) enhance aqueous solubility, critical for drug delivery . The target compound’s liquid state may imply moderate polarity but requires experimental validation.
Pharmacological Gaps
  • While BAY 87-2243 and the GLP-1R modulator have well-documented mechanisms, the target compound lacks bioactivity data. Its ether chain may favor CNS penetration, warranting exploration in neurological assays .

Biological Activity

1-{[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine is a synthetic organic compound with a unique structure that combines an oxadiazole ring and a piperazine moiety. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry, materials science, and industrial chemistry. Understanding its biological activity is crucial for exploring its therapeutic potential.

The chemical formula of 1-{[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine is C12H22N4O2, with a molecular weight of 254.33 g/mol. The compound features the following structural characteristics:

PropertyValue
Chemical Formula C12H22N4O2
Molecular Weight 254.33 g/mol
IUPAC Name 5-(1-piperazinylmethyl)-3-(1-ethoxyethyl)-1,2,4-oxadiazole
PubChem CID 54595704

The biological activity of 1-{[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine is attributed to its interaction with various molecular targets. The oxadiazole ring is known to modulate enzyme activity and interact with receptors, potentially leading to inhibition or activation of specific biological pathways. The piperazine moiety enhances binding affinity and selectivity towards these targets.

Pharmacological Studies

Research indicates that compounds containing oxadiazole structures often exhibit a range of pharmacological activities:

  • Anticonvulsant Activity : Similar oxadiazole derivatives have shown efficacy in anticonvulsant models. For instance, studies on related compounds demonstrated significant activity against maximal electroshock seizures in animal models, suggesting potential for treating epilepsy .
  • Antimicrobial Properties : Oxadiazoles are recognized for their antimicrobial effects. Various substituted oxadiazoles have demonstrated activity against bacteria and fungi, indicating that 1-{[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine may possess similar properties .
  • Anti-inflammatory Effects : Some studies suggest that oxadiazole derivatives can exhibit anti-inflammatory properties, which may be beneficial in treating inflammatory diseases .

Case Studies and Research Findings

Recent studies have explored the biological activities of compounds structurally similar to 1-{[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine:

  • Anticonvulsant Screening : A series of novel piperazine derivatives were synthesized and screened for anticonvulsant activity. Compounds with similar structural features were found to be effective against seizures without significant neurotoxicity .
  • Antimicrobial Testing : Research on various oxadiazole derivatives highlighted their effectiveness against multiple strains of bacteria and fungi. The presence of the oxadiazole ring was crucial for this activity .
  • Structure-Activity Relationship Studies : Investigations into the structure-activity relationships (SAR) of oxadiazole-containing compounds revealed that modifications to the piperazine and oxadiazole moieties could enhance biological activity .

Comparison with Similar Compounds

To understand the uniqueness of 1-{[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine, it is beneficial to compare it with other related compounds:

Compound NameStructure FeaturesBiological Activity
1-{[3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazineMethoxyethyl group instead of ethoxyAnticonvulsant
1-{[3-(1-Ethoxyethyl)-1,2,4-thiadiazol-5-yl]methyl}piperazineThiadiazole ringAntimicrobial
1-{[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}morpholineMorpholine ring instead of piperazineVaries based on substituents

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 1-{[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine, and how is structural confirmation achieved?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, oxadiazole rings are often constructed using cyclization of hydrazides with nitriles or carbodiimides. Piperazine modifications typically involve alkylation or acylation steps. Structural confirmation requires elemental analysis (C, H, N) and spectral characterization (¹H/¹³C NMR, IR, and mass spectrometry). Beta-cyclodextrin has been used to improve solubility and reduce toxicity in analogous piperazine derivatives, though this may reduce bioactivity .

Q. What in vitro assays are recommended for initial pharmacological screening of this compound?

  • Methodology : Begin with cytotoxicity assays (e.g., MTT or LDH release) to establish safety margins. For activity screening:

  • Local anesthetic potential : Use infiltration anesthesia models in rodents, measuring latency and duration of sensory blockade .
  • Antiplatelet activity : Perform platelet aggregation assays with ADP or collagen as agonists .
  • Metabolic stability : Assess hepatic microsome stability using LC-MS/MS to identify metabolic hotspots .

Advanced Research Questions

Q. How does the ethoxyethyl-oxadiazole substituent influence the compound’s pharmacokinetic properties and target binding?

  • Methodology :

  • SAR analysis : Compare analogs with varying oxadiazole substituents (e.g., methyl vs. ethoxyethyl) in vitro. The ethoxyethyl group may enhance lipophilicity, improving membrane permeability but potentially increasing off-target interactions.
  • Computational docking : Use molecular dynamics simulations to study interactions with targets like T-type calcium channels or acetyl-CoA carboxylase (ACC). The oxadiazole ring’s electron-deficient nature may facilitate π-π stacking with aromatic residues in binding pockets .
  • Experimental validation : Test binding affinity via SPR or fluorescence polarization assays .

Q. What computational methods resolve competition between the compound’s piperazine group and buffer agents (e.g., HEPES) in binding assays?

  • Methodology :

  • Free energy calculations : Use MM-PBSA or MM-GBSA to quantify binding affinities of the compound and HEPES to target sites. Adjust buffer concentrations to minimize interference (e.g., <10 mM HEPES) .
  • Protonation state analysis : Employ Poisson-Boltzmann calculations (e.g., via PDB2PQR) to predict the dominant protonation state of the piperazine ring at physiological pH (7.4), as this affects charge interactions .

Q. How do structural modifications of the piperazine core affect biological activity and toxicity profiles?

  • Methodology :

  • Toxicity reduction : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) to the piperazine ring to enhance solubility and reduce plasma protein binding. Beta-cyclodextrin inclusion complexes have shown success in lowering toxicity but may require activity optimization .
  • Activity enhancement : Replace the piperazine N-methyl group with bulkier substituents (e.g., benzyl or fluorobenzyl) to improve receptor selectivity. Fluorine substitution can enhance metabolic stability and bioavailability .

Q. What strategies resolve contradictions in biological activity data across experimental models (e.g., in vivo vs. in vitro)?

  • Methodology :

  • Pharmacokinetic profiling : Measure plasma protein binding, tissue distribution, and clearance rates to identify discrepancies between in vitro potency and in vivo efficacy.
  • Buffer/pH optimization : Adjust assay buffer pH (8.7–9.6) to align with the compound’s pKa and enhance membrane permeation without inducing cytotoxicity .
  • Species-specific differences : Test the compound in human-derived cell lines (e.g., Caco-2 for intestinal absorption) and compare with rodent models to account for metabolic variations .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-{[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine
Reactant of Route 2
Reactant of Route 2
1-{[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine

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